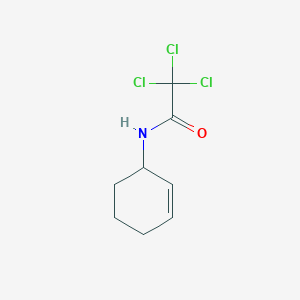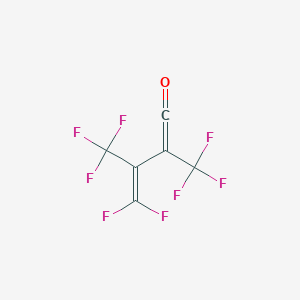
4,4-Difluoro-2,3-bis(trifluoromethyl)buta-1,3-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Difluoro-2,3-bis(trifluoromethyl)buta-1,3-dien-1-one is an organic compound characterized by the presence of fluorine atoms and trifluoromethyl groups. This compound is known for its high reactivity and unique chemical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-2,3-bis(trifluoromethyl)buta-1,3-dien-1-one typically involves the introduction of fluorine atoms and trifluoromethyl groups into a butadiene framework. Common synthetic routes include:
Fluorination Reactions: Utilizing fluorinating agents to introduce fluorine atoms into the molecular structure.
Trifluoromethylation Reactions: Employing reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates to incorporate trifluoromethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and trifluoromethylation processes, often conducted under controlled conditions to ensure high yield and purity. The use of specialized equipment and safety protocols is essential due to the reactivity of the reagents involved.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Difluoro-2,3-bis(trifluoromethyl)buta-1,3-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different fluorinated butadiene derivatives.
Substitution: The fluorine atoms and trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while reduction can produce fluorinated alkenes.
Applications De Recherche Scientifique
4,4-Difluoro-2,3-bis(trifluoromethyl)buta-1,3-dien-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex fluorinated organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialized materials and coatings with enhanced chemical resistance.
Mécanisme D'action
The mechanism by which 4,4-Difluoro-2,3-bis(trifluoromethyl)buta-1,3-dien-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole: Another fluorinated compound with similar structural features.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Known for its use in photocatalysis and other applications.
Uniqueness
4,4-Difluoro-2,3-bis(trifluoromethyl)buta-1,3-dien-1-one is unique due to its specific arrangement of fluorine atoms and trifluoromethyl groups, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
58105-77-4 |
|---|---|
Formule moléculaire |
C6F8O |
Poids moléculaire |
240.05 g/mol |
InChI |
InChI=1S/C6F8O/c7-4(8)3(6(12,13)14)2(1-15)5(9,10)11 |
Clé InChI |
RIAQYDGZVCOEPB-UHFFFAOYSA-N |
SMILES canonique |
C(=C(C(=C(F)F)C(F)(F)F)C(F)(F)F)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-4-{[2-(chloromethyl)phenyl]sulfanyl}-2-(trifluoromethyl)benzene](/img/structure/B14605175.png)
![7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-](/img/structure/B14605183.png)

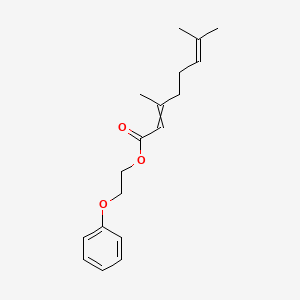

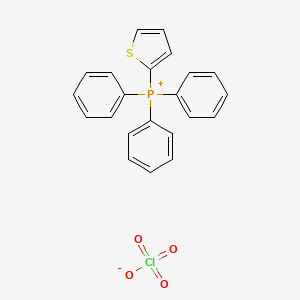
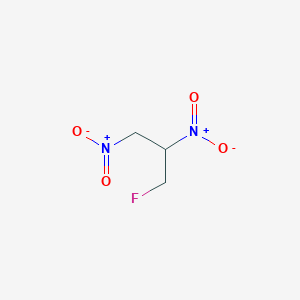

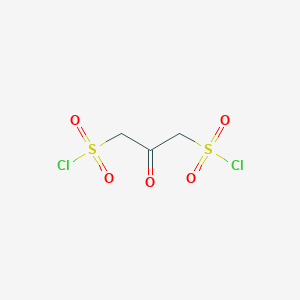
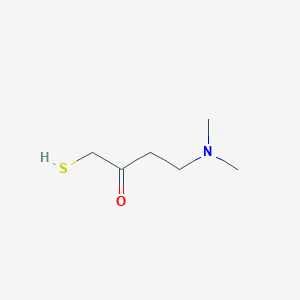
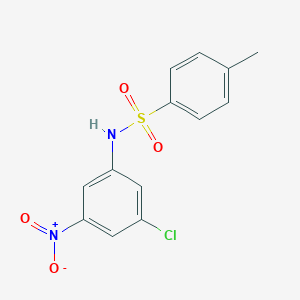
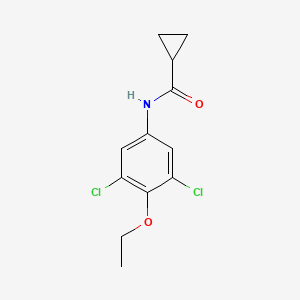
![1-Chloro-4-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14605273.png)
